1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide
Description
Properties
Molecular Formula |
C21H21ClN2O3 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-2-3-12-24-17-7-5-4-6-16(17)19(25)18(21(24)27)20(26)23-13-14-8-10-15(22)11-9-14/h4-11,25H,2-3,12-13H2,1H3,(H,23,26) |
InChI Key |
GGRUQJSKMAWYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Direct Aminolysis
Activated Intermediate Route
- Chloride Formation : The carboxylate is converted to acyl chloride using thionyl chloride (SOCl₂) in toluene.
- Coupling : The acyl chloride reacts with 4-chlorobenzylamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.
Comparative Data :
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Direct | 4-Chlorobenzylamine | Neat | 210°C | 64% |
| Activated | SOCl₂, Et₃N | THF | 70°C | 72% |
Oxidation and Hydroxylation Adjustments
The 4-hydroxy and 2-oxo groups are introduced or modified post-cyclization:
- Hydroxylation : Treatment of 4-chloroquinoline derivatives with aqueous NaOH at 120°C replaces chlorine with a hydroxyl group.
- Oxidation : 1,2-Dihydroquinoline intermediates are oxidized using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acetic acid.
Example :
1-Butyl-4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxamide → 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Yield: 85%).
Alternative Routes via Suzuki Coupling
Recent patents describe palladium-catalyzed cross-coupling to introduce substituents:
- Quinoline Bromide Intermediate : 6-Bromo-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxylate reacts with 4-chlorobenzylamine in THF using Pd(OAc)₂ and Xantphos.
- Conditions : 16 hours at reflux under nitrogen, yielding 41–50% after column chromatography.
Purification and Characterization
Final compounds are purified via:
- Recrystallization : Ethanol/water or acetonitrile systems.
- Chromatography : Silica gel with petroleum ether/ethyl acetate gradients.
Analytical Data :
- Melting Point : 221–222°C.
- NMR (DMSO-d₆) : δ 8.64 (s, 1H, NH), 7.69–7.30 (m, 8H, aromatic), 4.54 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
- HRMS : m/z 384.0772 (M+H⁺).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Formation of a quinoline-2,4-dione derivative.
Reduction: Formation of a quinoline-4-hydroxy derivative.
Substitution: Formation of substituted quinoline derivatives.
Hydrolysis: Formation of quinoline-2-carboxylic acid and 4-chlorobenzylamine.
Scientific Research Applications
1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: As a probe to study the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biological processes, such as DNA replication, protein synthesis, or signal transduction.
Receptor Binding: Binding to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: Intercalating into the DNA double helix, disrupting DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide and related compounds:
Key Observations:
Substituent Effects on Bioactivity :
- The N-[(4-chlorophenyl)methyl] group in the target compound likely enhances membrane permeability compared to simpler aryl substituents (e.g., 4-chlorophenyl in ). Benzyl groups increase lipophilicity, which may improve tissue penetration in pharmacological contexts .
- Halogenated aryl groups (e.g., 4-bromophenyl in ) may enhance target binding via halogen bonding, though chlorine’s smaller size in the target compound balances steric and electronic effects.
Quinoline Core Modifications: The 4-hydroxy-2-oxo motif is conserved across herbicidally active analogs, suggesting its role in mechanism of action . Alkyl chain length at position 1 (e.g., butyl vs. pentyl in ) influences hydrophobicity and metabolic stability. Shorter chains (butyl) may reduce off-target interactions compared to longer variants.
Synthetic Accessibility: Compounds like N-tert-butyl-4-hydroxy-2-oxo-3(1H)-quinolinecarboxamide are synthesized via amidation (74% yield) , suggesting scalable routes for the target compound. Hydrogenation and Pd/C catalysis (as in ) may apply to intermediates.
Spectroscopic and Physical Properties :
- While direct data for the target compound are lacking, analogs exhibit characteristic MS and NMR profiles. For example, a related compound (MW 336.2) shows 1H-NMR peaks for aromatic protons (δ 6.23–8.08 ppm) and alkyl chains (δ 1.81–3.51 ppm) , which align with structural expectations for the target.
Biological Activity
1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core, which is known for its diverse pharmacological properties.
Anticancer Activity
Research indicates that quinoline derivatives exhibit anticancer properties through various mechanisms, including the inhibition of specific enzymes and pathways involved in cancer cell proliferation. For instance, studies have shown that compounds similar to this compound can inhibit sirtuins, a family of proteins implicated in cancer progression .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Quinoline derivatives have been evaluated for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, demonstrating significant anti-inflammatory effects .
Antimicrobial Activity
Quinoline derivatives are also explored for their antimicrobial properties. The compound may act against various pathogens by disrupting cellular processes or inhibiting essential enzymes. Studies have shown that certain quinoline derivatives possess activity against both bacterial and fungal strains .
Case Studies and Research Findings
Pharmacological Profile
The pharmacological profile of this compound is characterized by its interactions with various biological targets:
- Sirtuins : Inhibition leading to reduced cancer cell proliferation.
- Nitric Oxide Synthase : Decreased production linked to anti-inflammatory effects.
- Pathogen Targets : Disruption of microbial growth mechanisms.
Q & A
Q. What are the recommended synthetic routes for 1-butyl-N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-3-quinolinecarboxamide, and what key reaction parameters influence yield?
- Methodological Answer : A common approach involves coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with appropriate amines using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as a coupling agent and triethylamine (TEA) as a base. Key parameters include:
- Stoichiometry : A 1:1.5 molar ratio of carboxylic acid to amine.
- Temperature : Reactions typically proceed at 0°C initially, followed by 12 hours at room temperature.
- Purification : Column chromatography or recrystallization is used to isolate the product .
Alternative routes may employ palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, optimizing catalyst loading (e.g., 5% Pd/C) and hydrogen pressure .
Q. How can researchers confirm the structural integrity of this compound through spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions. For example, the quinoline 4-hydroxy group typically appears as a singlet near δ 12 ppm in DMSO-d₆ .
- X-ray Crystallography : Single-crystal analysis confirms bond angles, dihedral angles, and hydrogen-bonding networks. For related quinoline derivatives, the 4-chlorophenyl group often exhibits a dihedral angle of 70–80° with the quinoline core .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with deviations <5 ppm indicating purity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight, corrosion-resistant containers under dry, ventilated conditions (15–25°C) away from light and moisture .
- PPE : Use nitrile gloves, lab coats, and safety goggles. For powder handling, NIOSH-approved N95 respirators are recommended to prevent inhalation of fine particulates .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous rinsing to prevent environmental release .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the mechanism of action of this quinolinecarboxamide derivative in antimicrobial assays?
- Methodological Answer :
- Disk Diffusion Assays : Impregnate filter paper disks with the compound (10–100 µg/disk) and measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains on Mueller-Hinton agar .
- MIC Determination : Use microdilution plates with serial dilutions (0.5–128 µg/mL) to quantify bacterial growth inhibition via optical density (OD600) .
- Target Identification : Perform competitive binding assays with radiolabeled dihydrofolate reductase (DHFR) inhibitors to assess interference with bacterial folate pathways .
Q. How can researchers resolve contradictions in biological activity data obtained from different structural analogs or assay conditions?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., alkyl chain length, halogen position) and correlate changes with MIC values. For example, replacing the 4-chlorophenyl group with a 4-fluorophenyl moiety may alter lipophilicity and membrane permeability .
- Assay Standardization : Control variables such as inoculum size (e.g., 5×10⁵ CFU/mL) and incubation time (18–24 hours) to minimize inter-lab variability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, identifying steric or electronic mismatches between analogs .
Q. What methodologies are used to assess the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C and monitor degradation via HPLC. Quinoline derivatives often hydrolyze at the carboxamide bond under alkaline conditions .
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions and identify byproducts (e.g., chlorinated phenols) using LC-MS/MS .
- Ecotoxicology Testing : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays to evaluate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
